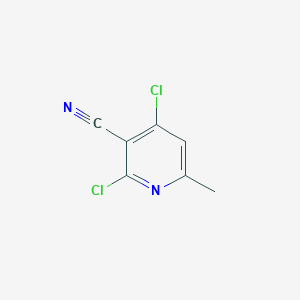

2,4-Dichloro-6-methylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKGFMCVNLCEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460839 | |

| Record name | 2,4-DICHLORO-6-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38367-36-1 | |

| Record name | 2,4-DICHLORO-6-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,4-Dichloro-6-methylnicotinonitrile" CAS number

An In-depth Technical Guide to 2,4-Dichloro-6-methylnicotinonitrile

Chemical Abstract Service (CAS) Number: 38367-36-1[1][2][3][4]

Introduction

This compound is a halogenated heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile functional group.[5] Its strategic placement of reactive sites—specifically the chlorine atoms which can be selectively substituted—and the electronically influential nitrile group make it a highly valuable and versatile intermediate in synthetic chemistry. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, with a focus on its utility for researchers in the agrochemical and pharmaceutical sciences. Its primary significance lies not as an end-product, but as a foundational scaffold for constructing more complex, biologically active molecules.

Physicochemical Properties and Identification

The molecular architecture of this compound dictates its reactivity and physical characteristics. The two chlorine atoms act as leaving groups in nucleophilic substitution reactions, while the nitrile group is a strong electron-withdrawing group that influences the reactivity of the pyridine ring.

| Property | Value | Source(s) |

| CAS Number | 38367-36-1 | [1][2][3] |

| Molecular Formula | C₇H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 187.03 g/mol | [1][2] |

| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbonitrile | [1] |

| Synonyms | 2,4-dichloro-6-methyl-nicotinonitrile, 3-Pyridinecarbonitrile, 2,4-dichloro-6-methyl- | [1][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Sparingly soluble in water | [5] |

Synthesis and Manufacturing

The industrial production of this compound is achieved through multi-step synthetic pathways. A common strategy involves the construction of the substituted pyridine ring followed by chlorination.

Exemplary Synthetic Workflow

A representative synthesis involves the condensation of starting materials to form a cyanopyridine precursor, which is then subjected to chlorination to yield the final product.

-

Step 1: Condensation Reaction: The synthesis often begins with the reaction of materials like (E)-4-(dimethylamino)but-3-en-2-one with malononitrile.[6] This condensation reaction, typically catalyzed by a base, forms the core pyridine ring structure.

-

Step 2: Chlorination: The resulting intermediate is then treated with potent chlorinating agents, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), at elevated temperatures.[6][7] This step replaces hydroxyl groups on the pyridine ring with chlorine atoms, affording the target this compound. The reaction must be conducted under controlled conditions in a fume hood due to the exothermic nature and evolution of hydrogen chloride gas.[7]

Caption: Generalized synthesis workflow for this compound.

Core Applications and Mechanistic Insights

The utility of this compound stems from its role as a key building block for diverse, high-value chemicals.

Agrochemicals

This compound serves as a crucial intermediate in the synthesis of certain pesticides, particularly neonicotinoids.[5] These insecticides are potent agonists of insect nicotinic acetylcholine receptors (nAChRs). Their mechanism of action involves binding to these receptors in the central nervous system of insects, leading to overstimulation, paralysis, and death.[5][8] The selectivity for insect over mammalian nAChRs is a key feature of this class of compounds, though concerns about their impact on non-target pollinators have led to restrictions on their use in some regions.[8]

Pharmaceutical Research and Drug Development

In medicinal chemistry, the dichlorinated methylnicotinonitrile scaffold provides a robust platform for generating novel therapeutic agents. The two chlorine atoms offer differential reactivity, allowing for sequential and site-selective nucleophilic substitutions to build molecular complexity. Furthermore, the nitrile group is a valuable pharmacophore that can participate in key binding interactions or serve as a metabolic block.[9][10]

-

Thyroid Hormone Receptor (THR) Agonists: Derivatives of dichlorinated pyridines have been explored in the development of highly selective THR-β agonists.[11] One such compound, MGL-3196 (Resmetirom), which incorporates a related dichlorinated phenyl structure, has been successful in clinical trials for treating dyslipidemia by targeting THR-β in the liver.[11] This demonstrates the potential of the chlorinated heterocyclic scaffold in designing receptor-selective drugs.

-

Central Nervous System (CNS) Agents: Related compounds, such as 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile, have been used to synthesize potent and brain-penetrant positive allosteric modulators (PAMs) of the muscarinic M4 receptor.[12] These modulators are being investigated in preclinical models of schizophrenia, highlighting the scaffold's applicability to CNS drug discovery.[12]

Caption: Role as a versatile scaffold for agrochemical and pharmaceutical agents.

Analytical Methodologies

The identification and quantification of this compound and its derivatives are typically performed using standard chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for the analysis of volatile and semi-volatile chlorinated organic compounds. The technique provides both retention time for identification and a mass spectrum for structural confirmation.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the parent compound and any synthesized derivatives, confirming the positions of substituents on the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detection, is used for purity assessment and quantification, especially for less volatile derivatives developed during drug discovery programs.

Safety, Handling, and Toxicology

As with many chlorinated organic intermediates, this compound requires careful handling. It is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14][15] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[14][15] |

| Personal Protection | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[14] |

| First Aid | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison control center.[14][16] |

Disposal: The compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It should not be released into the environment.[14]

Conclusion

This compound (CAS: 38367-36-1) is a chemical intermediate of significant strategic importance. Its value is not in its direct application but in the potential unlocked by its versatile structure. For researchers in agrochemical synthesis and pharmaceutical drug discovery, it represents a readily available, functionalizable scaffold for creating novel molecules with tailored biological activities. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory and beyond.

References

- 1. This compound | C7H4Cl2N2 | CID 11275471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. 38367-36-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 91591-63-8 [amp.chemicalbook.com]

- 13. epa.gov [epa.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

"2,4-Dichloro-6-methylnicotinonitrile" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-6-methylnicotinonitrile

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with two reactive chlorine atoms, a methyl group, and a cyano group, makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling researchers to introduce diverse functionalities and tailor the properties of the resulting compounds for specific applications. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature. The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbonitrile | [1] |

| Synonyms | 2,4-Dichloro-6-methyl-3-pyridinecarbonitrile | [1] |

| CAS Number | 38367-36-1 | [1] |

| Molecular Formula | C₇H₄Cl₂N₂ | [1] |

| Molecular Weight | 187.02 g/mol | [1] |

| Appearance | Light yellow powder/solid | [2] |

| Melting Point | 157 - 161 °C | [2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the chlorination of a suitable pyridine precursor. A common strategy involves the use of phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert hydroxyl or N-oxide functionalities into chloro groups.

A plausible synthetic pathway is illustrated below:

Caption: Plausible synthetic route for this compound.

The reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring towards nucleophilic attack, making the chloro groups effective leaving groups. The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position due to greater activation by the ring nitrogen. This differential reactivity can be exploited for the regioselective synthesis of monosubstituted derivatives.

Spectroscopic Analysis

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl group (CH₃) protons, typically in the range of δ 2.5-2.7 ppm, and a singlet for the aromatic proton on the pyridine ring, likely appearing further downfield.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon, the nitrile carbon, and the five carbons of the pyridine ring. The carbons attached to the chlorine atoms will exhibit characteristic chemical shifts. PubChem provides access to experimental ¹³C NMR data for this compound.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. Other characteristic bands for C-Cl bonds and aromatic C-H and C=C bonds will also be present.[3]

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[6] The nitrile group is a recognized pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7][8]

The true synthetic utility of this compound lies in the sequential or simultaneous displacement of its two chlorine atoms with various nucleophiles, such as amines, thiols, and alcohols. This allows for the rapid generation of diverse libraries of compounds for biological screening.

Caption: Role as a versatile scaffold in creating compound libraries.

This synthetic flexibility enables the exploration of the chemical space around the pyridine core, which is a privileged structure in many biologically active molecules. By introducing different substituents, researchers can modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile, including potency, selectivity, and pharmacokinetics.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, step-by-step protocol for the reaction of this compound with a generic primary amine.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 equivalents) followed by the base (1.2 equivalents). The base is used to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-6-methylnicotinonitrile derivative.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available safety data sheets, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can also cause skin and serious eye irritation.[9][10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

In case of accidental exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.[12]

References

- 1. This compound | C7H4Cl2N2 | CID 11275471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound(38367-36-1) 1H NMR spectrum [chemicalbook.com]

- 4. Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

"2,4-Dichloro-6-methylnicotinonitrile" molecular weight

An In-Depth Technical Guide to 2,4-Dichloro-6-methylnicotinonitrile: Physicochemical Properties and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Centered on its fundamental physicochemical properties, including a precise molecular weight of approximately 187.03 g/mol , this document delves into the compound's structural significance, synthetic utility, and strategic applications in drug discovery and materials science. We will explore the nuanced roles of its nitrile and chloro functional groups, which impart unique reactivity and make it a versatile intermediate for creating complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's capabilities in their synthetic endeavors, offering field-proven insights, detailed protocols, and critical safety information.

Introduction to a Versatile Pyridine Scaffold

This compound is a substituted pyridine derivative whose value in research and development is anchored by its trifunctional nature. The pyridine ring provides a stable aromatic core, while the two distinct chlorine atoms and the nitrile group offer orthogonal handles for chemical modification. The strategic placement of these groups—particularly the electron-withdrawing nitrile and chloro substituents—activates the pyridine ring for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

The nicotinonitrile framework itself is a well-established pharmacophore found in numerous biologically active compounds. The nitrile (cyano) group is far more than a simple structural component; it is a versatile functional group known to enhance pharmacokinetic profiles, participate in critical binding interactions as a hydrogen bond acceptor, and even act as a reactive "warhead" for covalent inhibitors.[1][2] This guide will elucidate the core properties of this compound, providing the foundational knowledge necessary for its effective application in complex synthesis campaigns.

Core Physicochemical Properties

Precise characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the essential data required for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 187.02 g/mol (Computed) 187.03 g/mol (Commonly Listed) | [3][4][5][6] |

| Molecular Formula | C₇H₄Cl₂N₂ | [3][4][5] |

| Exact Mass | 185.9751535 Da | [3] |

| CAS Number | 38367-36-1 | [3][4][6][7] |

| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbonitrile | [3] |

| Common Synonyms | 2,4-Dichloro-6-methyl-3-pyridinecarbonitrile | [3] |

| Appearance | Light yellow powder solid | [8] |

The molecular weight is a critical parameter in drug discovery, influencing properties such as solubility, permeability, and overall developability. With a molecular weight under 500 Da, this compound and its derivatives are well-positioned to comply with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

The Strategic Role of the Nitrile Group in Drug Design

The inclusion of a nitrile group in a molecular scaffold is a deliberate design choice in medicinal chemistry. Its unique electronic properties and small size allow it to serve multiple functions, which is a key reason for the utility of building blocks like this compound.

As illustrated, the nitrile can act as a bioisostere of a carbonyl group, accepting hydrogen bonds from protein active sites.[1] Its resistance to metabolic degradation at the cyano carbon can block unwanted P450 oxidation, extending a drug's half-life. Furthermore, its electrophilic character can be tuned to enable covalent bond formation with nucleophilic residues (e.g., cysteine) in an enzyme's active site, a strategy that has gained significant traction for developing highly potent and selective inhibitors.[2]

Synthetic Utility and Experimental Workflow

The primary value of this compound lies in its capacity for sequential, regioselective functionalization. The two chlorine atoms at the C2 and C4 positions of the pyridine ring have different electronic environments, allowing one to be substituted preferentially over the other under carefully controlled conditions. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

Exemplar Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a generalized procedure for the monosubstitution of this compound with an amine nucleophile. The choice of solvent, base, and temperature is critical for achieving high regioselectivity and yield.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative. Substitution at the C4 position is often favored due to electronic factors.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, Dioxane, or N,N-Dimethylformamide)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).

-

Reagent Addition: Add the amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq). The base is crucial to scavenge the HCl generated during the reaction, driving it to completion.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If a solid precipitate (e.g., DIPEA·HCl) has formed, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired monosubstituted product.

Causality and Trustworthiness: This protocol is self-validating through in-process monitoring (TLC/LC-MS), which confirms the consumption of starting material and the formation of a new, more polar product. The choice of a non-nucleophilic base like DIPEA prevents competition with the primary amine nucleophile. This systematic approach ensures reproducibility and high purity of the intermediate, which is essential for subsequent synthetic steps.

Safety and Handling

As a chlorinated and nitrile-containing organic compound, this compound must be handled with appropriate care. Reviewing the Safety Data Sheet (SDS) is mandatory before use.[5]

Key Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][9][10]

-

Irritation: Causes skin irritation and serious eye irritation.[4][9]

-

Respiratory: May cause respiratory irritation.[4]

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[9][11]

-

Handling: Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a high-value synthetic intermediate defined by its precise molecular weight of ~187.03 g/mol and its versatile trifunctional scaffold. Its strategic importance is derived from the differential reactivity of its two chloro substituents and the multifaceted roles the nitrile group can play in modulating biological activity and physicochemical properties. By understanding its core characteristics and employing robust synthetic methodologies, researchers can effectively utilize this compound to build complex molecules for applications ranging from drug discovery to advanced materials.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C7H4Cl2N2 | CID 11275471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 38367-36-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 38367-36-1 [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Physicochemical Landscape of Dichloromethylnicotinonitriles: A Technical Guide

An In-depth Examination of 2,4-Dichloro-6-methylnicotinonitrile and its Isomeric Counterpart

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's physicochemical properties is fundamental to its application. This guide delves into the properties of this compound, a substituted pyridine derivative of interest in medicinal and materials chemistry. A conspicuous challenge in the analytical landscape of this compound is the limited availability of experimentally determined data, most notably its melting point.

This guide will first address the current state of knowledge regarding this compound (CAS 38367-36-1). Subsequently, to provide a comprehensive and practical framework, we will present a detailed analysis of its closely related and well-characterized isomer, 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4). This isomeric comparison will serve as a valuable reference, offering insights into the synthesis, characterization, and handling of this class of compounds.

Part 1: this compound: An Overview of Available Data

This compound is a halogenated pyridine derivative with the molecular formula C₇H₄Cl₂N₂.[1][2] While computational data and basic identifiers are available, a survey of scientific literature and chemical databases reveals a notable absence of an experimentally determined melting point.

Physicochemical Properties (Computational)

| Property | Value | Source |

| Molecular Weight | 187.02 g/mol | PubChem[1] |

| Molecular Formula | C₇H₄Cl₂N₂ | PubChem[1] |

| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbonitrile | PubChem[1] |

| CAS Number | 38367-36-1 | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

Safety and Handling

Hazard statement codes associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Precautionary statements advise avoiding breathing dust and recommend thorough washing after handling, as well as using protective gloves and eye protection.[2]

Part 2: A Case Study on 2,6-Dichloro-4-methylnicotinonitrile: Synthesis, Properties, and Melting Point Determination

In contrast to its 2,4-dichloro isomer, 2,6-Dichloro-4-methylnicotinonitrile is a well-documented compound, frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its established physicochemical properties, including a defined melting point range, make it an excellent case study.

Physicochemical Properties (Experimental)

| Property | Value | Source |

| Melting Point | 108-112 °C | Lookchem[4] |

| 114-118 °C | Guidechem[3] | |

| Boiling Point | 118 °C / 5 mmHg | Lookchem[4] |

| Appearance | White to off-white crystalline solid | Guidechem[3] |

| Solubility | Sparingly soluble in water | Guidechem[3] |

Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

A common synthetic route to 2,6-Dichloro-4-methylnicotinonitrile involves the chlorination of a dihydroxy precursor.[3] The causality behind this experimental choice lies in the robust and high-yielding nature of this transformation, converting the hydroxyl groups into more reactive chloro groups, which are valuable for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis via Chlorination

-

Reactant Charging: In a heavy-walled pressure tube, combine 3-Cyano-2,6-dihydroxy-4-methylpyridine (10 g, 0.07 mol) and phosphorus oxychloride (25 mL, 0.27 mol).

-

Reaction Sealing and Heating: Securely seal the tube and place it in an oil bath. Heat the mixture to a temperature range of 150-180°C for 8 hours.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice. This step is critical for hydrolyzing the excess phosphorus oxychloride and precipitating the product.

-

Isolation and Purification: Collect the resulting light brown precipitate by filtration, wash thoroughly with water, and dry to yield the final product.

Caption: Synthetic workflow for 2,6-Dichloro-4-methylnicotinonitrile.

Determination of Melting Point: A Self-Validating System

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The protocol described below is a self-validating system, as consistent results from multiple determinations enhance the trustworthiness of the measurement.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline 2,6-Dichloro-4-methylnicotinonitrile.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Approximate Range): Heat the sample rapidly to determine an approximate melting range. Observe the sample for the initial signs of melting (the appearance of liquid) and the point at which the entire sample becomes liquid.

-

Slow Heating (Precise Measurement): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the slow heating measurement with a fresh sample to ensure reproducibility.

Caption: Workflow for melting point determination.

Part 3: Applications in Drug Development and Agrochemicals

The reactivity of the chlorine atoms in 2,6-Dichloro-4-methylnicotinonitrile makes it a versatile building block. The electron-withdrawing nature of the nitrile group and the pyridine ring activates the chloro substituents for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is harnessed in the synthesis of:

-

Agrochemicals: It serves as a key intermediate in the production of neonicotinoid insecticides.[3] These compounds act on the central nervous system of insects.

-

Pharmaceuticals: The scaffold is used in the development of compounds with potential therapeutic activities.[3] Research has explored its derivatives for various biological targets.

Conclusion

While the experimental melting point of this compound remains to be authoritatively documented, a thorough understanding of its well-characterized isomer, 2,6-Dichloro-4-methylnicotinonitrile, provides a robust framework for researchers. The detailed protocols for synthesis and melting point determination, grounded in principles of causality and self-validation, offer a practical guide for those working with this class of compounds. The distinct properties and applications of these isomers underscore the importance of precise structural characterization in chemical and pharmaceutical development.

References

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its utility as a synthetic intermediate hinges on its reactivity and, critically, its solubility in various solvent systems. A thorough understanding of its solubility profile is paramount for efficient reaction design, purification, formulation, and biological screening. This guide provides a comprehensive overview of the physicochemical properties of this compound, outlines robust experimental protocols for determining its thermodynamic and kinetic solubility, and details analytical methodologies for its accurate quantification.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. This compound is a halogenated aromatic nitrile. The presence of two chlorine atoms and a nitrile group significantly influences its polarity and hydrogen bonding capacity.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 187.03 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbonitrile | --INVALID-LINK--[1] |

| Predicted LogP | 2.6 | --INVALID-LINK--[1] |

| Predicted Water Solubility | Low (based on isomer data) | --INVALID-LINK--[2] |

The predicted LogP value of 2.6 suggests that the compound is moderately lipophilic, which would indicate a preference for non-polar organic solvents over water. The data for the related isomer, 2,6-Dichloro-4-methylnicotinonitrile, shows a low water solubility of 0.4 g/L, further supporting the prediction of poor aqueous solubility for the title compound[2].

Experimental Determination of Solubility

To provide actionable data for laboratory applications, both thermodynamic and kinetic solubility assays are recommended. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a high-throughput assessment relevant for early-stage drug discovery.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method[3]. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[1].

-

Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. For accurate results, centrifuge the samples to pellet any suspended solid.

-

Sampling: Carefully collect a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-6-methylnicotinonitrile

Preamble: From Privileged Scaffold to Mechanistic Inquiry

The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in the landscape of medicinal chemistry, serving as the foundational core for a multitude of clinically approved drugs and investigational compounds.[1][2] Its synthetic tractability and the facility of substitution on the pyridine ring have enabled the generation of extensive libraries of derivatives exhibiting a broad spectrum of pharmacological activities.[2] Marketed therapeutics such as the kinase inhibitors Bosutinib and Neratinib, as well as cardiotonic agents like Milrinone, feature this essential framework, highlighting its therapeutic significance.[1] This guide delves into the prospective mechanisms of action of a specific derivative, 2,4-Dichloro-6-methylnicotinonitrile, a compound of interest for researchers and drug development professionals. In the absence of definitive, direct studies on this molecule, this document will serve as an in-depth technical exploration of its potential mechanisms, grounded in the established activities of the broader nicotinonitrile class. We will explore three primary hypothesized mechanisms: kinase inhibition, modulation of adenosine receptors, and induction of cytotoxicity. For each, we will not only present the theoretical framework but also provide actionable, detailed experimental protocols for validation, thereby creating a self-validating system of inquiry.

Part 1: The Kinase Inhibition Hypothesis

Protein kinases are a vast family of enzymes that play pivotal roles in cellular signaling by catalyzing the phosphorylation of specific protein substrates.[3] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The nicotinonitrile scaffold is a well-established pharmacophore for kinase inhibition, suggesting that this compound may exert its biological effects through this mechanism.

Causality Behind the Hypothesis

The rationale for investigating this compound as a kinase inhibitor is twofold. Firstly, the core nicotinonitrile structure is present in FDA-approved kinase inhibitors.[1] Secondly, numerous studies on nicotinonitrile derivatives have demonstrated potent anti-proliferative activity, a common outcome of kinase inhibition in cancer cell lines.[4][5] The dichloro and methyl substitutions on the pyridine ring of the topic compound would likely influence its binding affinity and selectivity for the ATP-binding pocket of various kinases.

Experimental Workflow for Validating Kinase Inhibition

To empirically test this hypothesis, a multi-step experimental approach is proposed. This workflow is designed to first screen for general kinase inhibitory activity and then to identify the specific kinase target(s).

Detailed Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a common method for determining the inhibitory potential of a test compound against a specific kinase by measuring the amount of ADP produced.[3]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

This compound (test compound)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

-

White, opaque 96-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the test compound in kinase buffer.

-

Prepare a solution of the kinase and its substrate in kinase buffer.

-

Prepare an ATP solution at a concentration appropriate for the specific kinase (typically at or near the Km).

-

-

Assay Setup:

-

To each well of a 96-well plate, add 5 µL of the serially diluted test compound.

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-compound control.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. |

Part 2: The Adenosine Receptor Modulation Hypothesis

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation.[6] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[6] The modulation of these receptors by small molecules is a promising therapeutic strategy for various diseases.[7] Given that some pyridine-3,5-dicarbonitrile derivatives have been shown to bind to and activate adenosine receptors, it is plausible that this compound could function as an adenosine receptor modulator.[8]

Causality Behind the Hypothesis

The structural similarity of this compound to known adenosine receptor modulators provides a strong basis for this hypothesis. The nitrogen-containing heterocyclic core is a common feature in many GPCR ligands. The specific substitution pattern on the nicotinonitrile ring will be a key determinant of its affinity and selectivity for the different adenosine receptor subtypes.

Experimental Workflow for Validating Adenosine Receptor Modulation

A systematic approach is required to determine if this compound interacts with adenosine receptors and to characterize the nature of this interaction (agonist, antagonist, or allosteric modulator).

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific adenosine receptor subtype.[9]

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest

-

A specific radioligand for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, omit the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding control.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound from a plot of percent specific binding versus the log of the compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description |

| Ki | The inhibition constant for a compound; a measure of its affinity for a receptor. |

| IC50 | The concentration of an inhibitor where 50% of the radioligand is displaced. |

| Kd | The equilibrium dissociation constant; the concentration of radioligand at which half of the receptors are occupied. |

Part 3: The Cytotoxicity Induction Hypothesis

Cytotoxicity refers to the ability of a substance to cause damage to or kill cells.[10] Many anticancer agents exert their therapeutic effect by inducing cytotoxicity in rapidly dividing cancer cells.[11] Given that numerous nicotinonitrile derivatives have demonstrated significant antiproliferative activity, it is a strong possibility that this compound may also act as a cytotoxic agent.[12]

Causality Behind the Hypothesis

The rationale for this hypothesis is rooted in the extensive literature on the anticancer properties of the nicotinonitrile scaffold.[5] The electron-withdrawing nature of the nitrile and chloro groups, combined with the methyl group, could contribute to interactions with cellular components that lead to cell death.

Experimental Workflow for Validating Cytotoxicity

A tiered approach is recommended to first establish the cytotoxic potential of the compound and then to elucidate the mechanism of cell death.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.

-

Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent cell viability versus the log of the compound concentration.

-

| Cell Line | Tissue of Origin | Significance |

| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |

| HCT116 | Colorectal Carcinoma | A well-characterized model for colon cancer. |

| A549 | Lung Carcinoma | A common model for non-small cell lung cancer. |

| PC-3 | Prostate Adenocarcinoma | Represents androgen-independent prostate cancer. |

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the rich pharmacology of the nicotinonitrile scaffold provides a strong foundation for targeted investigation. The experimental workflows detailed in this guide offer a robust and logical progression for dissecting its potential roles as a kinase inhibitor, an adenosine receptor modulator, or a cytotoxic agent. The execution of these protocols will not only illuminate the molecular trajectory of this specific compound but will also contribute to the broader understanding of the structure-activity relationships within the versatile class of nicotinonitrile derivatives. The integration of these in vitro studies with subsequent in vivo models will be paramount in translating these mechanistic insights into potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are Adenosine receptor modulators and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 8. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 11. opentrons.com [opentrons.com]

- 12. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijprajournal.com [ijprajournal.com]

A-Technical Guide to the Research Applications of 2,4-Dichloro-6-methylnicotinonitrile

Executive Summary

2,4-Dichloro-6-methylnicotinonitrile is a highly functionalized pyridine derivative that serves as a pivotal intermediate in modern organic synthesis. Its strategic placement of two reactive chlorine atoms, a methyl group, and a nitrile function on the pyridine core makes it an exceptionally versatile scaffold. This guide provides an in-depth analysis of its chemical properties, reactivity, and profound potential in the fields of medicinal chemistry and agrochemical development. We will explore the causality behind its synthetic utility, present validated experimental frameworks, and outline logical workflows for discovering novel, high-value molecules derived from this powerful building block.

Core Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name 2,4-dichloro-6-methylpyridine-3-carbonitrile, is a cornerstone for synthetic chemists aiming to construct complex heterocyclic systems.[1] The molecule's reactivity is dictated by the interplay of its functional groups:

-

Dichlorinated Pyridine Ring: The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a feature amplified by the electron-withdrawing nature of the pyridine nitrogen and the adjacent nitrile group. This allows for the sequential and regioselective introduction of a wide array of nucleophiles (amines, thiols, alkoxides), enabling the generation of diverse molecular libraries from a single starting material.

-

Nitrile Group (-C≡N): The nitrile is a valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings like tetrazoles. In a biological context, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target engagement.

-

Methyl Group (-CH₃): The methyl group provides a site for potential further functionalization and influences the molecule's steric and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbonitrile | [1] |

| CAS Number | 38367-36-1 | [1] |

| Molecular Formula | C₇H₄Cl₂N₂ | [1] |

| Molecular Weight | 187.02 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C(=N1)Cl)C#N)Cl |[1] |

Potential Research Applications: A Mechanistic Perspective

The true value of this compound lies in its role as a precursor to novel compounds with potential biological activity. Its structural motifs are prevalent in both pharmaceuticals and agrochemicals.[2][3]

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] This compound provides a direct route to highly substituted pyridines, which are sought after for their ability to interact with a multitude of biological targets.[5]

-

Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted heterocyclic core that forms key hydrogen bonds within the kinase hinge region. The dichloro-precursor allows for the introduction of various amine nucleophiles at the C2 and C4 positions, a common strategy for generating libraries of potential kinase inhibitors.

-

Synthesis of Fused Heterocyclic Systems: The dual reactivity of the nitrile and chloro-substituents enables the construction of fused ring systems like pyrazolopyridines, thienopyridines, and imidazopyridines.[6][7] These fused systems are sterically constrained and present unique vectors for interacting with protein binding sites, making them attractive for drug development. For instance, the reaction of a related 2-halonicotinonitrile with hydrazine can lead to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines, a core structure in various biologically active molecules.[8]

-

Antiviral and Anticancer Agents: Substituted nicotinonitriles and their derivatives have been investigated for a range of therapeutic applications. While its isomer, 2,6-dichloro-4-methylnicotinonitrile, is noted as an intermediate for pharmaceuticals, the underlying reactivity principles are transferable.[3] The strategic functionalization of the 2,4-dichloro isomer can generate novel compounds for screening against viral targets or cancer cell lines.

Agrochemical Development

The (poly)halogenated pyridine core is a well-established toxophore in the agrochemical industry, found in numerous successful herbicides and insecticides.[8]

-

Precursor for Herbicides and Fungicides: The ability to displace the chlorine atoms with various nucleophiles allows for the fine-tuning of a molecule's biological activity and physical properties (e.g., solubility, soil mobility). This modular approach is ideal for developing new crop protection agents.

-

Plant Growth Regulators: Derivatives of closely related structures, such as 2,6-diazido-4-methylnicotinonitrile, have been synthesized and investigated as potential plant growth regulators.[9] This suggests that derivatives of the 2,4-dichloro isomer could also be explored for similar applications, aiming to enhance crop yield or stress resistance.

Key Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by explaining the rationale behind each step, ensuring reproducibility and a clear understanding of the underlying chemical principles.

Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the mono-substitution of this compound with an amine nucleophile. The chlorine at the C4 position is generally more activated towards nucleophilic attack than the C2 chlorine due to resonance stabilization of the Meisenheimer intermediate by the adjacent nitrile group.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)

-

A non-nucleophilic base (e.g., DIEA, K₂CO₃) (1.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

-

Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve the starting material. Causality: Polar aprotic solvents are essential as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. They also stabilize the charged Meisenheimer complex intermediate, lowering the activation energy of the reaction.

-

Reagent Addition: Add the amine nucleophile (1.1 eq) followed by the non-nucleophilic base (1.5 eq). Causality: The base is required to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the desired amine nucleophile.

-

Reaction Execution: Stir the mixture at a controlled temperature (typically ranging from room temperature to 80 °C, depending on the nucleophile's reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. This will precipitate the solid product.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Recrystallization or column chromatography can be employed for further purification if necessary.

References

- 1. This compound | C7H4Cl2N2 | CID 11275471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile | lookchem [lookchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 7. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

- 8. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic deployment of 2,4-Dichloro-6-methylnicotinonitrile in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The substituted pyridine core is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of pyridine-based building blocks, 2,4-Dichloro-6-methylnicotinonitrile stands out as a particularly versatile and strategically important intermediate. Its unique electronic and steric properties, conferred by the two chlorine substituents, the nitrile group, and the methyl group, provide a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of this compound as a building block, delving into its synthesis, reactivity, and applications in the construction of complex molecular architectures, with a particular focus on the development of novel therapeutics. We will dissect the causality behind experimental choices in its utilization, offering field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a ubiquitous motif in a vast number of biologically active compounds and functional materials. Its presence in numerous pharmaceuticals stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a scaffold for the precise three-dimensional arrangement of pharmacophoric elements. The strategic functionalization of the pyridine ring is therefore a central theme in contemporary drug discovery. Halogenated pyridines, in particular, are powerful intermediates due to the well-established reactivity of the carbon-halogen bond in a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1][2]

This compound (CAS No: 38367-36-1) is a prime example of a highly functionalized pyridine building block.[3][4] The two chlorine atoms at the 2- and 4-positions, activated by the electron-withdrawing nitrile group at the 3-position, exhibit differential reactivity, allowing for sequential and site-selective modifications. This inherent orthogonality is a key feature that underpins its utility in complex molecule synthesis.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C7H4Cl2N2 | [3] |

| Molecular Weight | 187.03 g/mol | [3] |

| CAS Number | 38367-36-1 | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. |

Spectroscopic Characterization:

-

1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the aromatic proton on the pyridine ring.

-

13C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, the aromatic carbons, and the two carbons bearing the chlorine atoms.[3]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm-1.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. One common approach involves the chlorination of a corresponding hydroxypyridine precursor. A plausible synthetic pathway is outlined below.

Figure 1. A generalized synthetic scheme for this compound.

A detailed experimental protocol for the chlorination step is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add 2,4-dihydroxy-6-methylnicotinonitrile (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl3, 5-10 eq) to the flask at room temperature. The reaction is often performed in the presence of a catalytic amount of a tertiary amine base (e.g., triethylamine or N,N-dimethylaniline) to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for several hours (monitoring by TLC or LC-MS is recommended).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl3.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Excess POCl3: The use of a large excess of phosphorus oxychloride serves as both the chlorinating agent and the solvent, driving the reaction to completion.

-

Tertiary Amine Catalyst: The addition of a base can accelerate the reaction by activating the hydroxyl groups of the starting material.

-

Quenching on Ice: The highly exothermic reaction of POCl3 with water necessitates a slow and controlled quench at low temperatures to prevent hazardous splattering and uncontrolled temperature increases.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This is due to the greater activation provided by the para-nitrile group. This regioselectivity allows for a stepwise and controlled introduction of different substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms and the nitrile group, makes this compound an excellent substrate for SNAr reactions.[5][6][7][8][9] A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms.

Figure 2. Regioselective nucleophilic aromatic substitution on this compound.

Experimental Protocol: Regioselective Amination at the C4-Position

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

-

Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Polar Aprotic Solvent: Solvents like DMF and DMA are ideal for SNAr reactions as they can solvate the cation of the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

-

Base: The base is necessary to deprotonate the nucleophile (if it is an amine or alcohol) and to neutralize the HCl that is formed during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound also serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][10][11][12] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Similar to SNAr reactions, regioselectivity can often be achieved, with the C4-position typically being more reactive.

Figure 3. Palladium-catalyzed cross-coupling reactions of this compound.

Experimental Protocol: Suzuki Coupling at the C4-Position

-

Reaction Setup: To a degassed mixture of a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a pre-catalyst system like palladium(II) acetate (Pd(OAc)2) with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-110 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Degassing: The removal of oxygen from the reaction mixture is crucial as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and poor reaction yields.

-

Ligand Choice: The choice of phosphine ligand is critical for the success of the cross-coupling reaction. Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]

Case Study: Application in Kinase Inhibitor Synthesis

The strategic functionalization of the this compound core has been instrumental in the development of potent and selective kinase inhibitors.[13][14][15][16] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

For instance, the 2-amino-4-substituted-6-methylnicotinonitrile scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors. The amino group at the 2-position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituent at the 4-position, introduced via SNAr or cross-coupling, can be tailored to occupy the hydrophobic pocket of the kinase, thereby conferring potency and selectivity.

Figure 4. A general workflow for the synthesis of kinase inhibitors using this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[17] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[18]

Conclusion

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its predictable reactivity, particularly the regioselective nature of its transformations, allows for the efficient and controlled construction of complex molecular architectures. The ability to perform sequential SNAr and palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse libraries of compounds, which is of particular importance in the field of drug discovery. As the demand for novel therapeutics continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H4Cl2N2 | CID 11275471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 38367-36-1|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. ochem.as.uky.edu [ochem.as.uky.edu]

- 9. byjus.com [byjus.com]

- 10. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.se [fishersci.se]

- 18. This compound - Safety Data Sheet [chemicalbook.com]